11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
CAS No.: 2126177-09-9
Cat. No.: VC12002575
Molecular Formula: C27H30N4OS
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126177-09-9 |
|---|---|
| Molecular Formula | C27H30N4OS |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
| Standard InChI | InChI=1S/C27H30N4OS/c1-3-16-30(4-2)27-28-25-24(26(32)31(27)21-13-9-6-10-14-21)22-15-17-29(19-23(22)33-25)18-20-11-7-5-8-12-20/h5-14H,3-4,15-19H2,1-2H3 |
| Standard InChI Key | LYHUJSZCOAHBKA-UHFFFAOYSA-N |
| SMILES | CCCN(CC)C1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5 |
| Canonical SMILES | CCCN(CC)C1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5 |
Introduction
11-Benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure and the presence of various functional groups, including a thiazole moiety and multiple nitrogen atoms within its triazatricyclo framework. This compound has a molecular formula associated with a molecular weight of approximately 458.63 g/mol and a CAS number of 2126177-09-9 .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step synthetic routes due to its complex structure. Common methods include the use of various organic reactions that require careful optimization to achieve high yields and purity. The chemical reactivity of this compound can be explored through reactions typical for compounds with amine and thiazole functionalities, such as alkylation or acylation reactions, depending on the conditions applied (e.g., temperature, solvents) and the presence of other reagents.
Biological Activities and Potential Applications
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential biological activities |
| Pharmacokinetics | Requires further study |
| Pharmacodynamics | Interaction with biological targets |
Comparison with Similar Compounds
Several compounds share structural features with 11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one, which can provide insights into its uniqueness. For example, compounds like 11-benzyl-13-methyl-4-phenyl-5,6,8,11,12-pentazatricyclo[7.4.0.02,6]trideca and 11-benzyl-13-methyl-4-phenyl-7-propyl have similar tricyclic structures but differ in their side chains and heteroatom arrangements.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 11-Benzyl-13-methyl-4-phenyl-5,6,8,11,12-pentazatricyclo[7.4.0.02,6]trideca | Contains pentazatriene structure | |
| 11-Benzyl-13-methyl-4-phenyl-7-propyl | Similar tricyclic structure but different side chains | |
| 1-benzyl-5-methyl-1H-pyrazol-3-amines | Simpler structure with fewer heteroatoms |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume